1-Hydroxycyclopentanecarboxylic acid
Overview
Description
1-Hydroxycyclopentanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxycyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 1-cyanocyclopentanol in the presence of an acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentanone followed by oxidation. The reaction conditions often include the use of catalysts such as palladium on carbon and oxidizing agents like hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclopentanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Cyclopentanone.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Hydroxycyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of β-lactam antibiotics and anticancer drugs.
Industry: It is employed in the production of polymers, coatings, and resins
Mechanism of Action
The mechanism of action of 1-hydroxycyclopentanecarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and ionic interactions, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
- 1-Hydroxycyclopropanecarboxylic acid
- Hexahydromandelic acid
- Cyclohexane hydroxycarboxylic acid
Comparison: 1-Hydroxycyclopentanecarboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications. Compared to 1-hydroxycyclopropanecarboxylic acid, it has a larger ring size, affecting its steric properties and reactivity. Hexahydromandelic acid and cyclohexane hydroxycarboxylic acid have different ring structures and functional group arrangements, leading to varied chemical behaviors and applications .
Properties
IUPAC Name |
1-hydroxycyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABOWZNFOCHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901494 | |
Record name | NoName_619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-19-3 | |
Record name | 1-Hydroxycyclopentanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxycyclopentanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxycyclopentanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxycyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468D8R6F8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 1-Hydroxycyclopentanecarboxylic acid in synthetic chemistry?
A1: this compound derivatives are valuable building blocks in organic synthesis. Research highlights their use in the stereoselective synthesis of complex molecules. For instance, a study demonstrated the preparation of these derivatives from a chiral equivalent of glycolic acid, employing radical cyclization or annulation reactions mediated by phenylseleno group transfer. [] This method offers excellent stereochemical control over the quaternary C(1) stereogenic center, making it valuable for synthesizing natural products and other biologically relevant molecules.
Q2: How does the stability of this compound complexes with transition metals compare to those formed with rare earth metals?
A2: While specific stability constants are not provided in the abstracts, research suggests that both transition metals [] and rare earth metals [] can form complexes with this compound. Further investigation into the stability constants of these complexes and their potential applications as catalysts or in material science is needed.
Q3: Can this compound be generated during the oxidation of 1,2-cyclohexanediol?
A3: Yes, this compound can be generated as a byproduct during the aerobic oxidation of trans-1,2-cyclohexanediol to adipic acid. [] This undesired side reaction occurs under basic conditions and stems from the rearrangement of the key intermediate, 1,2-cyclohexanedione.
Q4: Are there strategies to improve the selectivity of adipic acid production and minimize the formation of this compound?
A4: Research indicates that using Keggin-type P/Mo/V polyoxometalates as catalysts under acidic conditions significantly enhances the selectivity towards adipic acid production from 1,2-cyclohexanediol. [] In contrast to basic conditions, where this compound forms as a major byproduct, the acidic environment promotes a cleaner reaction with minimal side reactions.
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